N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine
Description
N4-(3,4-Dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a pteridine-based diamine derivative characterized by a bicyclic pteridine core substituted at the N2 and N4 positions with 4-fluorophenyl and 3,4-dimethylphenyl groups, respectively. The 3,4-dimethylphenyl and 4-fluorophenyl substituents likely influence solubility, binding affinity, and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-12-3-6-16(11-13(12)2)24-19-17-18(23-10-9-22-17)26-20(27-19)25-15-7-4-14(21)5-8-15/h3-11H,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMJFAGBHAEFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the dimethylphenyl and fluorophenyl groups through nucleophilic substitution reactions. Key reagents often include halogenated precursors and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Reaction conditions are carefully controlled to ensure consistency and efficiency, often involving high-throughput screening of catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pteridine ring, such as reducing nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated precursors with strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine exerts its effects is often related to its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural Analogues in the Pteridine-2,4-Diamine Family
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl): The 4-fluorophenyl group in the target compound may reduce metabolic degradation compared to chlorinated analogs . Fluorine’s smaller size could also minimize steric hindrance in binding pockets. Heterocyclic Moieties: Compounds like the tetrahydrofuran-2-ylmethyl analog (C18H19ClN6O) exhibit improved solubility due to oxygen atoms, a feature absent in the target compound .
Core Structure Differences: The triazine-based analog (N2-(4-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride) shares similar N2/N4 substituents but differs in core structure. Triazines are more rigid than pteridines, which may alter binding kinetics and selectivity .
Functional Comparisons with Related Scaffolds
While direct pharmacological data for the target compound are unavailable, insights can be drawn from structurally related quinazoline-diamines and isoindoline-diones:
- Quinazoline-2,4-diamines : Compounds like N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (AChE IC50 = 2.1 µM) demonstrate that bulky N2 substituents (e.g., benzylpiperidine) enhance acetylcholinesterase (AChE) inhibition. The target compound’s 4-fluorophenyl group may similarly optimize enzyme interactions .
- Isoindoline-diones : 3-Chloro-N-phenyl-phthalimide derivatives are used as polyimide precursors, highlighting the role of chloro substituents in polymerization reactions—a property less relevant to the target compound’s likely biological applications .
Biological Activity
N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the class of pteridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H17FN6
- Molecular Weight : 360.4 g/mol
- CAS Number : 946290-29-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate, leading to impaired nucleotide synthesis and cell proliferation .
- Receptor Binding : It may also interact with specific receptors involved in cellular signaling pathways, modulating their activity and influencing various biological responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines. For instance, MTT assays have shown a dose-dependent reduction in cell viability in various cancer types .
- Mechanistic Insights : The mechanism behind its anticancer effects involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Activity
Preliminary studies have also suggested that this compound possesses antimicrobial properties:
- Bacterial Inhibition : In vitro assays indicate that it may inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent .
Study 1: Dihydrofolate Reductase Inhibition
A study investigated the inhibitory effects of this compound on DHFR. The results showed that the compound exhibited a competitive inhibition pattern with an IC50 value indicative of strong binding affinity to the enzyme. This suggests its potential use in developing new antifolate drugs for cancer therapy .
Study 2: Anticancer Efficacy in Cell Lines
Another study assessed the compound's efficacy against various human cancer cell lines (e.g., HeLa and A549). The results revealed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with this compound .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
